molecular formula C18H13F3N2O2S B1423830 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1017781-23-5

5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1423830
CAS RN: 1017781-23-5
M. Wt: 378.4 g/mol
InChI Key: HNIGAKORFNKDPO-UHFFFAOYSA-N
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Description

“5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound offered for experimental and research use . It has the molecular formula C18H13F3N2O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The phenyl rings are substituted with a methylsulfanyl group and a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.36823 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved sources.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the value of pyrazoline derivatives as a building block in the synthesis of a wide variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and others, due to their unique reactivity. This highlights the potential of similar compounds, including the one , for use in synthesizing novel heterocyclic molecules with diverse applications (Gomaa & Ali, 2020).

Dental Adhesives

In dental materials research, novel radical polymerization initiators and adhesive monomers have been synthesized, indicating the importance of such chemical compounds in improving dental adhesive systems. These advancements point towards the potential utility of related chemical compounds in developing new dental materials with enhanced adhesion and polymerization reactivity (Ikemura & Endo, 2010).

Anticancer Agents

Cinnamic acid derivatives, which share structural similarities with the compound , have received attention for their anticancer potentials. This suggests that compounds with similar structures could be explored for their anticancer activities, offering a pathway to the development of new anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which are structurally related to the compound of interest, have been studied for their anti-inflammatory and antibacterial properties. This opens up possibilities for the use of similar compounds in medicinal chemistry for the development of new therapeutic agents (Kaur, Kumar, & Gupta, 2015).

Environmental Science

In environmental science, the degradation of polyfluoroalkyl chemicals, which include compounds with functionalities similar to the compound , has been extensively studied. This research is crucial for understanding the environmental fate and effects of such compounds, as well as for developing effective treatment methods for contaminated waters and wastewaters (Liu & Avendaño, 2013).

properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-26-14-8-2-11(3-9-14)16-10-15(17(24)25)22-23(16)13-6-4-12(5-7-13)18(19,20)21/h2-10H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGAKORFNKDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696167
Record name 5-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1017781-23-5
Record name 5-[4-(Methylthio)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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